1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride
CAS No.:
Cat. No.: VC13773607
Molecular Formula: C7H13ClN2O3S
Molecular Weight: 240.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O3S |
|---|---|
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | 3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride |
| Standard InChI | InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H |
| Standard InChI Key | OJLFSTFJPMNJIL-UHFFFAOYSA-N |
| SMILES | C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] |
| Canonical SMILES | C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride consists of a positively charged imidazolium ring substituted with a methyl group at the 1-position and a sulfopropyl moiety (-CHCHCHSO) at the 3-position, balanced by a chloride counterion . Key structural features include:
Table 1: Physicochemical Properties
The sulfopropyl group enhances hydrophilicity, making the compound particularly effective in aqueous-phase reactions . Nuclear magnetic resonance (NMR) studies confirm the structure, with NMR peaks at δ 8.63 (imidazolium proton), 4.24 (methylene adjacent to sulfur), and 3.77 (methyl group) .
Synthesis and Optimization
The synthesis of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride follows a zwitterion intermediate route:
Step 1: Formation of Zwitterion
1-Methylimidazole reacts with 1,3-propanesultone in toluene under reflux (110°C for 16–24 hours), yielding a zwitterionic intermediate .
Step 2: Acidification
The zwitterion is treated with hydrochloric acid at 85–90°C for 12–24 hours, protonating the sulfonate group to form the final ionic liquid .
Table 2: Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature (Step 1) | 110°C | |
| Temperature (Step 2) | 85–90°C | |
| Yield | >90% (isolated) |
Optimization studies highlight the importance of stoichiometric ratios and reaction duration in maximizing purity .
Catalytic Applications in Biomass Conversion
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride serves as a catalyst in the conversion of hemicellulose into C5 sugars (e.g., xylose), a critical step in biofuel production . Key mechanistic insights include:
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Acidic Sites: The sulfonic acid group (-SOH) and chloride ion synergistically hydrolyze glycosidic bonds in hemicellulose .
-
Reaction Efficiency: At 140°C, the catalyst achieves >80% conversion of hemicellulose into xylose within 6 hours .
Table 3: Performance in Hemicellulose Hydrolysis
| Condition | Result | Source |
|---|---|---|
| Temperature | 140°C | |
| Catalyst Loading | 10 wt% (substrate basis) | |
| Conversion Rate | 82% | |
| Selectivity for Xylose | 75% |
This catalytic efficiency surpasses traditional mineral acids by reducing side reactions and enabling recyclability .
Emergency procedures include rinsing exposed skin with water (P302+P352) and seeking medical attention for eye contact (P305+P351+P338) .
Comparative Analysis with Related Ionic Liquids
The sulfopropyl group differentiates this compound from analogous imidazolium-based ionic liquids:
Table 5: Structural and Functional Comparisons
| Compound Name | CAS Number | Key Feature | Application |
|---|---|---|---|
| 1-Methyl-3-propylimidazolium bromide | 1000906-62-6 | Low viscosity | Solvent in electrochemistry |
| 1-Ethyl-3-methylimidazolium chloride | 77472-70-9 | High thermal stability | Extraction processes |
| 1-Methyl-3-(3-sulfopropyl)-imidazolium hydrogensulfate | N/A | Dual acidic sites | Biomass catalysis |
The sulfopropyl moiety enhances aqueous solubility, making it preferable for reactions requiring polar media .
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